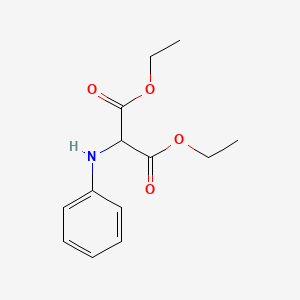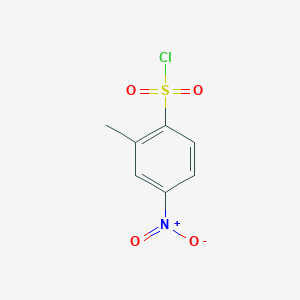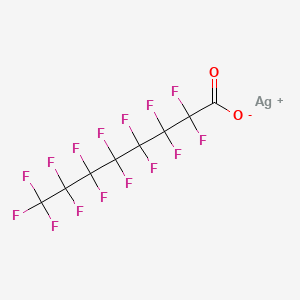
Silver perfluorooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Silver perfluorooctanoate is a chemical compound with the molecular formula C8AgF15O2. It is a silver salt of perfluorooctanoic acid, characterized by its high fluorine content and unique properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Silver perfluorooctanoate can be synthesized through the reaction of perfluorooctanoic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where perfluorooctanoic acid is dissolved and reacted with a silver nitrate solution. The resulting precipitate is this compound, which can be filtered and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then subjected to various purification steps, including recrystallization and drying, to obtain the final product.
化学反応の分析
Types of Reactions: Silver perfluorooctanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different silver-containing compounds.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce silver nanoparticles.
科学的研究の応用
Silver perfluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial coatings and materials.
Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial agents.
Industry: this compound is employed in the production of specialized coatings, surfactants, and other industrial materials due to its unique surface-active properties.
作用機序
The mechanism by which silver perfluorooctanoate exerts its effects is primarily through the release of silver ions. These ions interact with microbial cell membranes, leading to cell disruption and death. The compound’s fluorinated tail enhances its stability and allows it to interact with various molecular targets, including proteins and enzymes, disrupting their normal function.
類似化合物との比較
Perfluorooctanoic acid (PFOA): A related compound with similar fluorinated properties but without the silver ion.
Perfluorooctane sulfonate (PFOS): Another PFAS compound with a sulfonate group instead of a carboxylate group.
Uniqueness: Silver perfluorooctanoate is unique due to the presence of the silver ion, which imparts antimicrobial properties not found in other PFAS compounds. This makes it particularly valuable in applications requiring both stability and antimicrobial activity.
特性
CAS番号 |
335-93-3 |
|---|---|
分子式 |
C8HAgF15O2 |
分子量 |
521.94 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver |
InChI |
InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
InChIキー |
CZINRFRKDICVHB-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag] |
Key on ui other cas no. |
335-93-3 |
ピクトグラム |
Irritant |
関連するCAS |
335-67-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


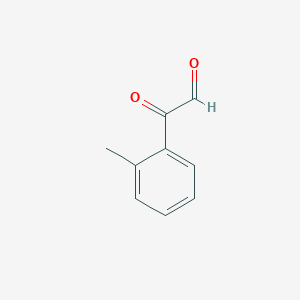
![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)


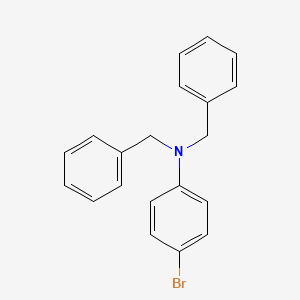
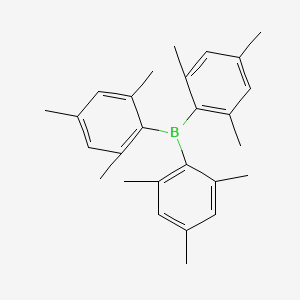
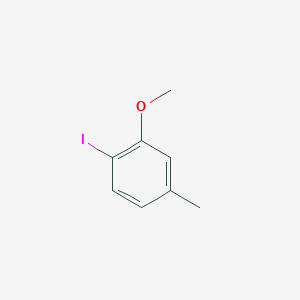

![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
